Cas no 2835-58-7 (Benzenamine,2-(2-phenyldiazenyl)-)
2835-58-7 structure
Product Name:Benzenamine,2-(2-phenyldiazenyl)-
CAS-nummer:2835-58-7
MF:C12H11N3
MW:197.235841989517
CID:274951
PubChem ID:76077
Update Time:2025-04-19
Benzenamine,2-(2-phenyldiazenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,2-(2-phenyldiazenyl)-
- 2-phenyldiazenylaniline
- 2-(Phenylazo)aniline
- 2-[(E)-phenyldiazenyl]aniline
- Benzenamine, 2-(phenylazo)-
- NS00028471
- 2-[(E)-Phenyldiazenyl]aniline #
- EINECS 220-610-2
- KQZBSZUGKSCFBL-UHFFFAOYSA-N
- SCHEMBL434865
- SCHEMBL14394430
- DTXSID2062660
- Benzenamine, 2-(2-phenyldiazenyl)-
- 2835-58-7
- aminoazoberizene
- KQZBSZUGKSCFBL-CCEZHUSRSA-N
- Aminoazobenzol
-
- Inchi: 1S/C12H11N3/c13-11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H,13H2/b15-14+
- InChI-sleutel: KQZBSZUGKSCFBL-CCEZHUSRSA-N
- LACHT: N(/C1C=CC=CC=1N)=N\C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 197.09543
- Monoisotopische massa: 197.095
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 209
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 50.7A^2
- XLogP3: 3
Experimentele eigenschappen
- Dichtheid: 1.12
- Kookpunt: 362.4°Cat760mmHg
- Vlampunt: 173°C
- Brekindex: 1.611
- PSA: 50.74
Benzenamine,2-(2-phenyldiazenyl)- Gerelateerde literatuur
-
Arunava Sengupta,Amit Rajput,Suman K. Barman,Rabindranath Mukherjee Dalton Trans. 2017 46 11291
-
Musubu Ichikawa,Shunji Mochizuki,Hyeon-Gu Jeon,Shuichi Hayashi,Norimasa Yokoyama,Yoshio Taniguchi J. Mater. Chem. 2011 21 11791
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